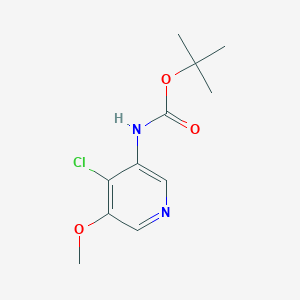![molecular formula C20H30N2O2 B1440185 Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 336191-16-3](/img/structure/B1440185.png)
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.46 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 .
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
Research has explored the preparation of various diazaspiro[4.5]decane derivatives and their supramolecular arrangements, highlighting the influence of substituents on the cyclohexane ring in crystal structures. These studies show that the specific substituents can significantly affect the supramolecular arrangements, demonstrating the compound's role in understanding molecular interactions and crystal engineering (Graus et al., 2010).
Stereochemistry and Conformational Analysis
Research into the relative configuration of 1,4-diazaspiro[4.5]decanes and their derivatives by NMR spectroscopy offers valuable insights into stereochemical analysis. These findings are crucial for understanding the three-dimensional arrangement of atoms in molecules, which affects their chemical behavior and interaction with biological systems (Guerrero-Alvarez et al., 2004).
Synthesis and Application in Peptide Mimetics
The compound has also been used in the synthesis of spirolactams as conformationally restricted pseudopeptides. This application is particularly relevant in developing peptide mimetics, which are compounds mimicking the biological activity of peptides. These studies contribute to medicinal chemistry, offering pathways to new therapeutic agents (Fernandez et al., 2002).
Intramolecular Cyclization
Research into the synthesis of α,β-unsaturated spirolactams via intramolecular cyclization has been conducted, showcasing the potential of these compounds in organic synthesis. These reactions are crucial for constructing complex molecular architectures, underscoring the importance of tert-butyl diazaspiro[4.5]decane derivatives in synthetic organic chemistry (Martín & Bermejo, 1995).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, such as tert-butyl triazaspiro[4.5]decane derivatives, provide insights into molecular symmetry and conformation. Understanding these properties is vital for the design of materials with specific physical and chemical properties, which has implications for materials science and pharmaceutical development (Dong et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-11-20(16-22)9-12-21(13-10-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJRAVPVRZQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670595 | |
| Record name | tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336191-16-3 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336191-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)





![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)



![3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440124.png)

